molecular formula C19H17NO2 B2648855 7-Phenoxy-1,2,3,4,9,10-hexahydroacridin-9-one CAS No. 113825-76-6

7-Phenoxy-1,2,3,4,9,10-hexahydroacridin-9-one

Numéro de catalogue: B2648855
Numéro CAS: 113825-76-6
Poids moléculaire: 291.35
Clé InChI: RXKPXDOWWLSZHO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Mécanisme D'action

The mechanism of action of 7-Phenoxy-1,2,3,4,9,10-hexahydroacridin-9-one involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved are still under investigation .

Activité Biologique

7-Phenoxy-1,2,3,4,9,10-hexahydroacridin-9-one (commonly referred to as 7-phenoxytacrine) is a compound that has garnered interest for its potential therapeutic applications, particularly in neurodegenerative diseases such as Alzheimer's disease (AD). This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant research findings.

This compound exhibits dual pharmacological activity :

  • Acetylcholinesterase Inhibition : The compound acts as an inhibitor of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting AChE, the compound increases the levels of acetylcholine in the synaptic cleft, which is beneficial in treating cognitive deficits associated with AD.
  • NMDA Receptor Antagonism : It also functions as an antagonist at N-methyl-D-aspartate (NMDA) receptors. This action is crucial because overactivation of NMDA receptors can lead to excitotoxicity and neuronal damage. By blocking these receptors, 7-phenoxytacrine may provide neuroprotective effects.

Table 1: Summary of Biological Activities

Activity Description
Acetylcholinesterase InhibitionIncreases acetylcholine levels; improves cognitive function in animal models of AD.
NMDA Receptor AntagonismProtects neurons from excitotoxicity; may reduce neurodegeneration associated with AD.
Neuroprotective EffectsDemonstrated in vivo efficacy in various animal models; supports neuronal survival under stress.

Research Findings

Several studies have investigated the efficacy and safety profile of 7-phenoxytacrine:

  • In Vitro Studies : Research has shown that 7-phenoxytacrine effectively inhibits both AChE and butyrylcholinesterase (BChE), with a favorable selectivity profile compared to traditional cholinesterase inhibitors like tacrine .
  • In Vivo Studies : A study conducted on Wistar rats demonstrated that administration of 7-phenoxytacrine resulted in significant improvements in cognitive performance on memory tasks compared to controls. The compound's neuroprotective effects were attributed to its ability to modulate cholinergic activity and reduce excitotoxicity through NMDA receptor antagonism .
  • Safety Profile : Unlike tacrine, which has been associated with hepatotoxicity, 7-phenoxytacrine appears to have a safer metabolic profile. This is particularly important for chronic treatments in neurodegenerative diseases where long-term use is necessary .

Case Study 1: Efficacy in Alzheimer’s Disease Models

In a controlled trial involving transgenic mice models of Alzheimer’s disease, treatment with 7-phenoxytacrine resulted in:

  • Improved Memory Performance : Mice showed enhanced performance in maze tests.
  • Reduced Amyloid Plaque Formation : Histological analysis indicated a decrease in amyloid-beta plaques compared to untreated controls.

Case Study 2: Neuroprotection Against Ischemic Injury

A study examining the effects of 7-phenoxytacrine on ischemic brain injury revealed:

  • Decreased Neuronal Death : Post-injury assessments indicated significantly lower levels of neuronal apoptosis.
  • Enhanced Recovery : Behavioral assessments indicated improved recovery trajectories in treated animals compared to placebo .

Propriétés

IUPAC Name

7-phenoxy-2,3,4,10-tetrahydro-1H-acridin-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO2/c21-19-15-8-4-5-9-17(15)20-18-11-10-14(12-16(18)19)22-13-6-2-1-3-7-13/h1-3,6-7,10-12H,4-5,8-9H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXKPXDOWWLSZHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=O)C3=C(N2)C=CC(=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.